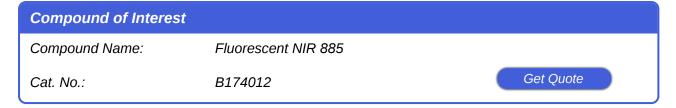


Deep Tissue Imaging with Near-Infrared (NIR) Fluorophores

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deep tissue fluorescence imaging is a powerful, non-invasive technique that enables real-time visualization of biological processes in vivo. The near-infrared (NIR) window, particularly the second NIR window (NIR-II, 1000-1700 nm), offers significant advantages for deep tissue imaging compared to the visible and first NIR window (NIR-I, 700-900 nm).[1][2][3] These advantages include reduced photon scattering, minimal tissue autofluorescence, and deeper tissue penetration, leading to higher spatial resolution and signal-to-background ratios.[4][5][6] While the query specified "Fluorescent NIR 885," this wavelength falls within the NIR-I spectrum, which has limitations for deep tissue imaging. However, some NIR-I dyes possess emission tails that extend into the NIR-II region, allowing for improved imaging performance when using appropriate detection systems.[1][3] This document provides detailed application notes and protocols for deep tissue imaging using NIR fluorophores, with a focus on the principles and techniques applicable to the NIR-II window for achieving optimal imaging depth and clarity.

Advantages of NIR-II Window for Deep Tissue Imaging



Imaging in the NIR-II window provides superior performance for in vivo studies due to the optical properties of biological tissues in this spectral range.

Feature	Visible (400-700 nm)	NIR-I (700-900 nm)	NIR-II (1000-1700 nm)
Tissue Penetration	Low (<1 mm)	Moderate (1-3 mm)	High (>5 mm)[6]
Photon Scattering	High	Moderate	Low[4][5]
Autofluorescence	High	Moderate	Low[1][5]
Spatial Resolution	Low (at depth)	Moderate	High[2][4]
Signal-to-Background Ratio	Low	Moderate	High[1][6]

Key Applications in Research and Drug Development

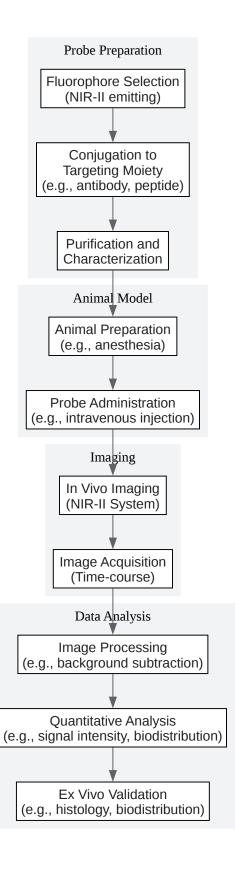
Deep tissue NIR fluorescence imaging has a wide range of applications, including:

- Cancer Research: Tumor detection, delineation of tumor margins, and monitoring of therapeutic response.[7][8]
- Drug Development: Pharmacokinetic and biodistribution studies of novel therapeutics.[9][10]
- Vascular Biology: High-resolution imaging of blood vessels and lymphatic networks.[11]
- Neuroscience: Imaging of cerebral vasculature and neuronal activity through the skull.[12]
- Inflammation and Immunology: Tracking of immune cells and monitoring inflammatory processes.[13]

Experimental Workflow for In Vivo Deep Tissue Imaging



The following diagram illustrates a typical workflow for an in vivo deep tissue fluorescence imaging experiment.





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Caption: General workflow for in vivo deep tissue fluorescence imaging.

Protocols

Protocol 1: Conjugation of NIR Dyes to Antibodies

This protocol describes the labeling of an antibody with an NHS-ester functionalized NIR dye.

Materials:

- NIR dye with NHS-ester functional group (e.g., IVISense™ 680 NHS)[14]
- Antibody of interest (1 mg/mL in conjugation buffer)
- Conjugation Buffer: 50 mM sodium bicarbonate, pH 8.5
- Dimethylsulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Bio-Gel P-100)
- Phosphate-buffered saline (PBS)
- 0.2 μm syringe filter

Procedure:

- Prepare Antibody Solution: Prepare 1 mL of a 1 mg/mL solution of the antibody in conjugation buffer.[14]
- Reconstitute NIR Dye: Dissolve 1 mg of the NIR dye in 100 μL of DMSO.[14]
- Conjugation Reaction: Add 10-30 μL of the reconstituted NIR dye solution to the antibody solution. The optimal dye-to-antibody ratio may need to be determined empirically, but a 4:1 molar ratio is a good starting point.[14]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.



- Purification: Remove unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
- Sterilization: Sterile filter the labeled antibody solution through a 0.2 μm syringe filter.[14]
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorption wavelength and at 280 nm (for protein concentration).
- Storage: Store the labeled antibody at 4°C, protected from light.

Protocol 2: In Vivo Deep Tissue Imaging of a Tumor Model

This protocol outlines the procedure for imaging a subcutaneous tumor in a mouse model using a NIR-labeled antibody.

Materials:

- · Tumor-bearing mouse model
- NIR-labeled antibody (from Protocol 1)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system equipped for NIR-II detection
- Warming pad

Procedure:

- Animal Preparation: Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance). Place the anesthetized mouse on the imaging platform, which should be equipped with a warming pad to maintain body temperature.[1]
- Probe Administration: Inject the NIR-labeled antibody (typically 100 μ L of a 1 mg/mL solution) intravenously via the tail vein.



• Image Acquisition:

- Acquire a baseline image before injection.
- Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe. The optimal imaging time will depend on the pharmacokinetics of the specific antibody conjugate.[1]
- Use an appropriate excitation laser (e.g., 780 nm) and a long-pass emission filter for NIR-II detection (e.g., >1000 nm).

Image Analysis:

- Draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle)
 in the acquired images.
- Quantify the average fluorescence intensity within the ROIs at each time point.
- Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the probe in the tumor.
- Ex Vivo Validation (Optional but Recommended):
 - After the final in vivo imaging session, euthanize the mouse.
 - Excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
 - Image the excised tissues using the in vivo imaging system to confirm the biodistribution of the probe.
 - The tissues can then be processed for histological analysis to correlate the fluorescence signal with the tissue microarchitecture.

Data Presentation

Table 1: Comparison of Imaging Performance between NIR-I and NIR-II Windows



Parameter	NIR-I Imaging	NIR-II Imaging	Reference
Penetration Depth (Chicken Tissue)	Signal detectable up to 5 mm	Signal detectable up to 9 mm	[15]
Signal-to-Background Ratio (SBR) at 5 mm depth	~2	~5	[15]
Tumor-to-Normal Tissue Ratio (TNR) (Preoperative)	1.48 ± 0.04	2.25 ± 0.06	[15]
Spatial Resolution (in vivo cerebrovascular imaging)	Lower	Higher (5.77 μm at 350 μm depth)	[4]

Table 2: Properties of Selected NIR Fluorophores

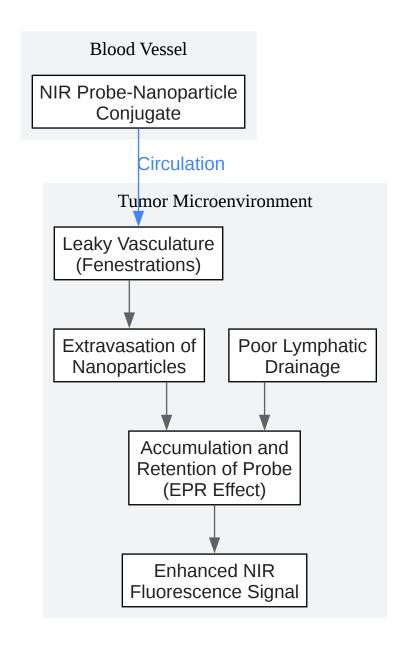


Fluorophore	Excitation (nm)	Emission (nm)	Quantum Yield (%)	Key Features
ICG (Indocyanine Green)	~780	~810 (tail extends to >1000)	~1.3 (in blood)	FDA-approved, widely used for NIR-I, can be used for NIR-II with appropriate filters.[1]
IRDye 800CW	~774	~790 (tail extends to >1000)	~12 (conjugated)	High brightness and photostability.
FD-1080	1046	1080	0.31 (in ethanol), 5.94 (with FBS)	Excitation and emission in the NIR-II window.
LZ-1105	1041	1105	1.69	Long blood half- life, suitable for dynamic vascular imaging.[16]
CH-4T	~808	>1000	>7 (in complex with protein)	High quantum yield upon protein binding. [17]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the principle of enhanced permeability and retention (EPR) effect, a key mechanism for passive tumor targeting of nanoparticle-based NIR probes.





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Caption: The Enhanced Permeability and Retention (EPR) effect for tumor targeting.

Troubleshooting



Problem	Possible Cause	Suggested Solution
Low signal-to-background ratio	- High tissue autofluorescence- Insufficient probe accumulation- Suboptimal imaging parameters	- Use a NIR-II specific probe and appropriate long-pass filters (>1000 nm) Optimize the probe dose and imaging time point Adjust exposure time and laser power.
High signal in non-target organs (e.g., liver, spleen)	- Rapid clearance of the probe by the reticuloendothelial system (RES)	- Modify the probe with PEGylation to increase circulation time Use smaller nanoparticles to reduce RES uptake.[10]
Image blurring	- Photon scattering- Animal movement	- Image in the NIR-II window to minimize scattering Ensure proper anesthesia and secure positioning of the animal.
Photobleaching	- High laser power- Long exposure times	- Reduce laser power to the minimum required for adequate signal Use shorter exposure times and image averaging if necessary.

Conclusion

Deep tissue imaging using NIR fluorophores, particularly in the NIR-II window, is a rapidly advancing field with immense potential for both basic research and clinical translation. By leveraging the reduced photon scattering and autofluorescence in this spectral region, researchers can achieve unprecedented imaging depth and resolution in vivo. The protocols and data presented in these application notes provide a foundation for scientists and drug development professionals to design and execute robust and informative deep tissue imaging studies. The continued development of brighter and more stable NIR-II fluorophores will further expand the capabilities and applications of this powerful imaging modality.



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